N-(4-ethoxyphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-(4-ethoxyphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core. Key structural elements include:
- 6-(4-Methylbenzenesulfonyl)pyridazinyl moiety: A sulfonyl-substituted pyridazine ring linked to the piperidine nitrogen, which may enhance target binding via sulfonamide-protein interactions.
- Piperidine scaffold: A flexible six-membered ring that can adopt multiple conformations for receptor engagement.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-3-33-21-8-6-20(7-9-21)26-25(30)19-14-16-29(17-15-19)23-12-13-24(28-27-23)34(31,32)22-10-4-18(2)5-11-22/h4-13,19H,3,14-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBWITWCZRGKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazine moiety, and the attachment of the sulfonyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
- Substituent Effects: The 4-ethoxyphenyl group in the target compound may offer enhanced metabolic stability compared to the 4-fluorobenzyl or 2-methoxypyridinyl groups in analogues, as ethoxy groups are less prone to oxidative degradation . The 6-(4-methylbenzenesulfonyl)pyridazinyl substituent introduces a sulfonamide moiety absent in compounds. The absence of a 1-naphthylethyl group in the target compound may reduce steric hindrance, favoring binding to shallower enzymatic pockets.
- The pyridazine ring may improve aqueous solubility relative to naphthalene-based analogues, balancing hydrophobicity.
Research Findings and Hypotheses
- Target Selectivity : The sulfonamide group in the target compound could enable interactions with cysteine residues in viral proteases (e.g., SARS-CoV-2 PLpro or Mpro), a mechanism distinct from naphthyl-containing analogues that may rely on hydrophobic binding .
- Synthetic Feasibility : Unlike the triazine-based compound in , which requires multi-step condensation reactions, the target compound’s synthesis likely involves modular coupling of pre-functionalized pyridazine and piperidine intermediates.
Biological Activity
N-(4-ethoxyphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C23H28N4O3S
- Molecular Weight : 440.56 g/mol
- IUPAC Name : this compound
The structure includes a piperidine ring, which is commonly associated with various biological activities, including analgesic and anti-inflammatory effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Calcium Channel Modulation : Similar compounds have shown inhibitory activity against T-type calcium channels, suggesting a potential role in cardiovascular regulation and hypertension management .
- Anticancer Activity : Piperidine derivatives have been explored for their ability to induce apoptosis in cancer cells. Studies indicate that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines .
- Neuroprotective Effects : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's .
Biological Activity Data
A summary of biological activities related to this compound is presented below:
| Activity | Effect | Reference |
|---|---|---|
| Calcium Channel Inhibition | Potentially lowers blood pressure | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Inhibits AChE and BuChE |
Case Studies and Research Findings
- Cardiovascular Studies : A study evaluating similar piperidine derivatives found that certain modifications could lead to significant antihypertensive effects without causing reflex tachycardia, a common side effect of traditional calcium channel blockers .
- Cancer Research : In vitro studies on piperidine derivatives have shown promising results in inhibiting tumor growth and inducing cell death in various cancer models, including breast and lung cancer . The mechanism was attributed to the activation of apoptotic pathways.
- Neurodegenerative Disease Models : Research has indicated that compounds similar to this compound exhibit dual inhibition of cholinesterases, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
